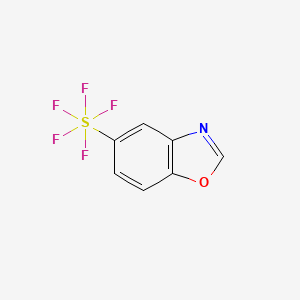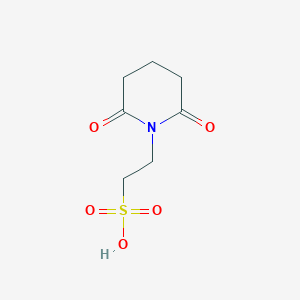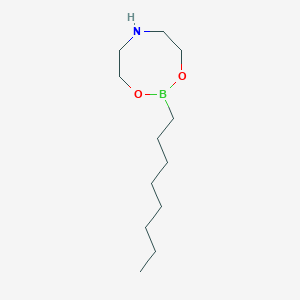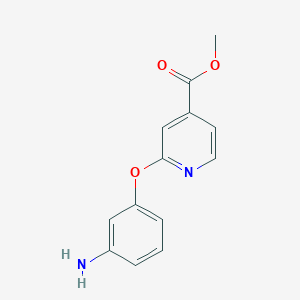
4-(3,3-Difluoropiperidin-1-yl)aniline
Vue d'ensemble
Description
4-(3,3-Difluoropiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C11H14F2N2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrochemical Synthesis and Applications
Electrochemical synthesis offers a pathway to novel polymers with potential applications in various fields, including renewable energy. For example, the electrochemical synthesis of a novel polymer based on a related aniline compound demonstrated its utility as a counter electrode in dye-sensitized solar cells, achieving an energy conversion efficiency significantly higher than that of traditional platinum electrodes (Shahhosseini et al., 2016).
Luminescent Materials for Electronics
Luminescent materials derived from aniline derivatives have been explored for their electroluminescence applications, presenting potential uses in organic light-emitting diodes (OLEDs). This includes the synthesis and characterization of complexes with enhanced luminescent properties, which could be applied in the development of OLED devices with improved performance (Vezzu et al., 2010).
Synthesis and Medicinal Chemistry Applications
The synthetic strategies toward compounds like 4-substituted 3,3-difluoropiperidines reveal their potential as building blocks in medicinal chemistry. Such compounds have been synthesized for applications including the development of fluorinated gamma-amino acids, indicating their relevance in drug discovery and development (Surmont et al., 2010).
Conducting Polymers for Electrochromic Applications
Research into conducting polymers incorporating aniline derivatives has shown promising applications in electrochromic devices. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for various electrochromic applications (Li et al., 2017).
Novel Emitting Materials for Electroluminescence
Another study focused on the development of novel emitting amorphous materials incorporating aniline derivatives, demonstrating their potential as emitting materials for organic electroluminescent devices. These materials not only provide a basis for multicolor light emission, including white light but also serve as host materials for emissive dopants, facilitating color tuning and enhanced device performance (Doi et al., 2003).
Propriétés
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)6-1-7-15(8-11)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGOWOOBNARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)




![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)


